molecular formula C15H15N5O2 B14923393 6-(Methoxymethyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol

6-(Methoxymethyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol

Cat. No.: B14923393
M. Wt: 297.31 g/mol
InChI Key: CHQQSFFTTUPHPM-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidin-4-ol core substituted with a methoxymethyl group at position 6 and a 4-methylquinazolin-2-ylamino group at position 2. The quinazoline moiety is a bicyclic structure comprising fused benzene and pyrimidine rings, with a methyl group at position 3. The methoxymethyl group contributes to the molecule’s polarity and solubility, while the quinazolinylamino group may enhance binding affinity to biological targets, such as enzymes or receptors. This compound is of interest in medicinal chemistry due to the pharmacological relevance of quinazoline derivatives, which are known for their roles as kinase inhibitors and anticancer agents .

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

4-(methoxymethyl)-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C15H15N5O2/c1-9-11-5-3-4-6-12(11)18-14(16-9)20-15-17-10(8-22-2)7-13(21)19-15/h3-7H,8H2,1-2H3,(H2,16,17,18,19,20,21)

InChI Key

CHQQSFFTTUPHPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NC(=CC(=O)N3)COC

Origin of Product

United States

Biological Activity

The compound 6-(Methoxymethyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H14N4O\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{O}

This structure includes a methoxymethyl group and a quinazoline moiety, which are crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent antiproliferative effects against various cancer cell lines. The IC50 values for related compounds ranged from 2.2 to 4.4 µM , indicating effective inhibition of cell growth .

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound NameCell Line TestedIC50 (µM)
Compound AHCT1163.7
Compound BMCF-72.5
Compound CA5494.0

Antimicrobial Activity

This compound has also demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies reported that derivatives with similar functional groups showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Table 2: Antimicrobial Activity

MicroorganismMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10
Candida albicans8

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through various assays. The compound exhibited significant inhibition of pro-inflammatory cytokines, suggesting its role as a potential anti-inflammatory agent. In comparison to standard drugs like indomethacin, it showed comparable efficacy in reducing paw edema in animal models .

Table 3: Anti-inflammatory Activity

TreatmentInhibition (%) at 4hInhibition (%) at 5h
Indomethacin47.7242.22
Compound D43.1740.91

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar pyrimidine derivatives have been shown to inhibit histone demethylases, affecting gene expression related to cancer progression and inflammation .
  • Interaction with Cellular Receptors : The quinazoline component may interact with various cellular receptors, modulating signaling pathways involved in cell proliferation and immune response.
  • Induction of Apoptosis : Studies have indicated that certain pyrimidine derivatives can induce apoptosis in cancer cells, leading to reduced tumor growth .

Case Studies

  • Case Study on Anticancer Efficacy : A study involving the administration of a related pyrimidine derivative showed a significant reduction in tumor size in xenograft models when compared to control groups, highlighting the potential therapeutic application in oncology.
  • Clinical Evaluation for Inflammatory Diseases : Clinical trials evaluating the anti-inflammatory effects of similar compounds demonstrated reduced symptoms in patients with rheumatoid arthritis, suggesting broader implications for inflammatory conditions.

Comparison with Similar Compounds

6-(Methoxymethyl)-2-(methylthio)pyrimidin-4-ol

  • Structure: Retains the methoxymethyl group at position 6 but replaces the quinazolinylamino group with a methylthio (-SMe) group.
  • This compound is reported in synthetic chemistry databases but lacks documented biological activity .

2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol

  • Structure : Differs in the substitution pattern of the quinazoline ring (methoxy at position 7 instead of methyl at position 4) and a methyl group at pyrimidine position 4.
  • Properties: The methoxy group may alter electronic effects, influencing hydrogen bonding with targets.

Analogues with Quinazoline Modifications

6-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol

  • Structure : Replaces the methoxymethyl group with a benzimidazole-sulfanylmethyl substituent.
  • Properties: The sulfanylmethyl group introduces steric bulk and sulfur-mediated interactions, which may enhance binding to metal-containing enzymes.

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol

  • Structure : Features an ethoxy group on the quinazoline ring and a 4-methylphenylsulfanylmethyl group on the pyrimidine.
  • Properties : Ethoxy increases hydrophobicity (logP = 5.82), while the aryl sulfanyl group may improve metabolic stability. Polar surface area (73.46 Ų) suggests moderate solubility .

PPA2 (6-(Methoxymethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol)

  • Structure: Replaces the quinazolinylamino group with a trifluoromethylpyridyl group.
  • Activity : Acts as a synthetic plant activator, inducing resistance to bacterial infections in Arabidopsis. The trifluoromethyl group enhances electron-withdrawing effects, altering interaction with plant receptors .

2-(Piperidin-3-yl)-6-(pyridin-4-yl)pyrimidin-4-ol (KP-156)

  • Structure : Substitutes quinazoline with piperidine and pyridine rings.
  • Application: Targets vitamin D receptors (VDRs) as an agonist.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents logP Biological Activity Reference
This compound ~389.48 4-Methylquinazolin-2-ylamino, methoxymethyl ~3.5* Potential kinase inhibition (theoretical)
6-(Methoxymethyl)-2-(methylthio)pyrimidin-4-ol 186.23 Methylthio, methoxymethyl ~2.8 Synthetic intermediate
2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol 297.31 7-Methoxyquinazoline, methyl ~3.1 Undocumented
6-[(1H-Benzimidazol-2-ylsulfanyl)methyl]-2-[(6-methoxyquinazolin-2-yl)amino]pyrimidin-4-ol 445.50 Benzimidazole-sulfanylmethyl, 6-methoxyquinazoline ~4.2 Undocumented
PPA2 315.27 5-Trifluoromethylpyridyl, methoxymethyl ~2.9 Plant resistance activator

*Estimated based on structural analogs.

Key Findings and Implications

Substituent Effects: The quinazolinylamino group in the target compound likely enhances target specificity compared to simpler pyridyl or piperidine substituents. Methoxymethyl improves solubility relative to hydrophobic groups like sulfanyl .

Synthetic Accessibility : Evidence from analogous compounds (e.g., coupling reactions in ) suggests feasible synthesis via Buchwald-Hartwig amination or nucleophilic substitution .

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